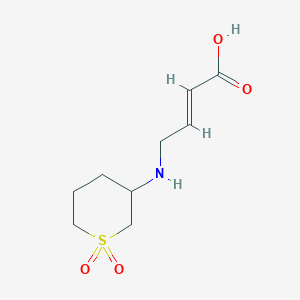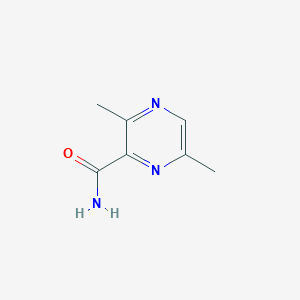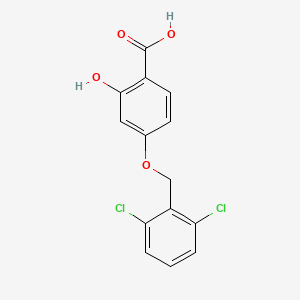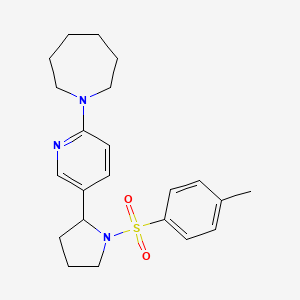
4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid is a compound that belongs to the class of heterocyclic compounds containing a thiopyran ring This compound is characterized by the presence of a sulfur atom within a six-membered ring, which is further oxidized to form a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid typically involves the following steps:
Formation of the Thiopyran Ring: The initial step involves the formation of the thiopyran ring through a cyclization reaction. This can be achieved by reacting a suitable diene with a sulfur-containing reagent under acidic conditions.
Oxidation to Sulfone: The thiopyran ring is then oxidized to form the sulfone group. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Amination and Coupling: The oxidized thiopyran ring is then subjected to amination, followed by coupling with but-2-enoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
4-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid can be compared with other similar compounds, such as:
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: Similar structure but lacks the but-2-enoic acid moiety.
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: Contains a methyl ester group instead of the amino and but-2-enoic acid groups.
2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of but-2-enoic acid.
Eigenschaften
Molekularformel |
C9H15NO4S |
|---|---|
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
(E)-4-[(1,1-dioxothian-3-yl)amino]but-2-enoic acid |
InChI |
InChI=1S/C9H15NO4S/c11-9(12)4-1-5-10-8-3-2-6-15(13,14)7-8/h1,4,8,10H,2-3,5-7H2,(H,11,12)/b4-1+ |
InChI-Schlüssel |
GOJDGWSGEDRTII-DAFODLJHSA-N |
Isomerische SMILES |
C1CC(CS(=O)(=O)C1)NC/C=C/C(=O)O |
Kanonische SMILES |
C1CC(CS(=O)(=O)C1)NCC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)
![3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylicacid](/img/structure/B13010475.png)


![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13010483.png)
![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)


![7-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B13010501.png)
![4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)


